molecular formula C24H17ClN2O4S B11521735 3-[(E)-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

3-[(E)-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B11521735
M. Wt: 464.9 g/mol
InChI Key: HZHRPNPDROBVQG-VULFUBBASA-N
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Description

3-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H17ClN2O4S

Molecular Weight

464.9 g/mol

IUPAC Name

[3-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C24H17ClN2O4S/c1-30-19-11-4-2-9-17(19)23(28)27-26-14-15-7-6-8-16(13-15)31-24(29)22-21(25)18-10-3-5-12-20(18)32-22/h2-14H,1H3,(H,27,28)/b26-14+

InChI Key

HZHRPNPDROBVQG-VULFUBBASA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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